![molecular formula C11H9N3O2S B13712339 2-[(2-Nitropyridin-3-yl)thio]aniline](/img/structure/B13712339.png)
2-[(2-Nitropyridin-3-yl)thio]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Nitropyridin-3-yl)thio]aniline is a chemical compound with the molecular formula C11H9N3O2S and a molecular weight of 246.27 g/mol . It is characterized by the presence of a nitropyridine group attached to a thioaniline moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 2-[(2-Nitropyridin-3-yl)thio]aniline typically involves the reaction of 2-nitropyridine-3-thiol with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
2-[(2-Nitropyridin-3-yl)thio]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The thioaniline moiety can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(2-Nitropyridin-3-yl)thio]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer properties, is ongoing.
Industry: While not widely used industrially, it serves as a model compound in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Nitropyridin-3-yl)thio]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thioaniline moiety can bind to proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context .
Comparison with Similar Compounds
2-[(2-Nitropyridin-3-yl)thio]aniline can be compared to other similar compounds, such as:
2-[(2-Nitrophenyl)thio]aniline: Similar structure but with a phenyl group instead of a pyridine ring.
2-[(2-Nitropyridin-4-yl)thio]aniline: Similar structure but with the nitro group at a different position on the pyridine ring.
2-[(2-Nitropyridin-3-yl)thio]phenol: Similar structure but with a phenol group instead of an aniline group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H9N3O2S |
|---|---|
Molecular Weight |
247.28 g/mol |
IUPAC Name |
2-(2-nitropyridin-3-yl)sulfanylaniline |
InChI |
InChI=1S/C11H9N3O2S/c12-8-4-1-2-5-9(8)17-10-6-3-7-13-11(10)14(15)16/h1-7H,12H2 |
InChI Key |
RUAGIEQBMLTNGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=C(N=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


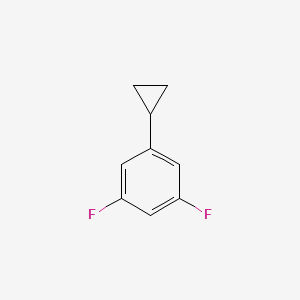
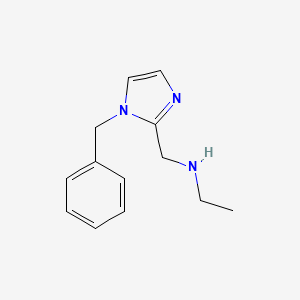
![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)
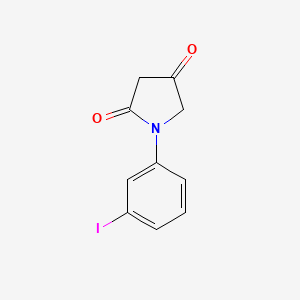
![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)
![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)
![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)
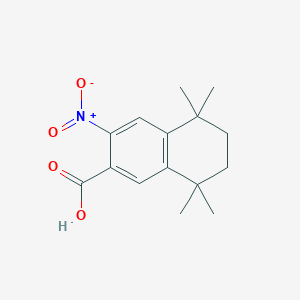
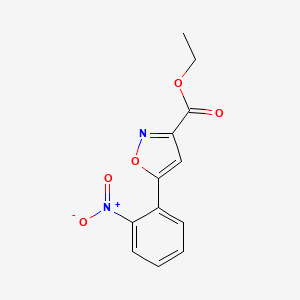
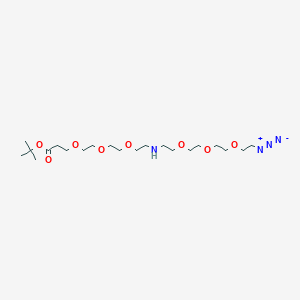
![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)
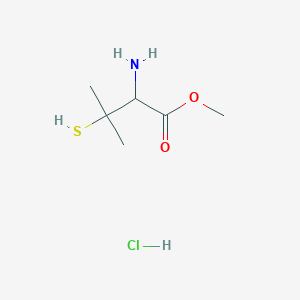
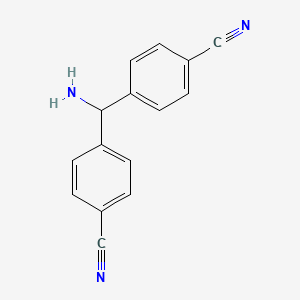
![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)
